gamma-Cyclodextrin phosphate sodium salt

Description

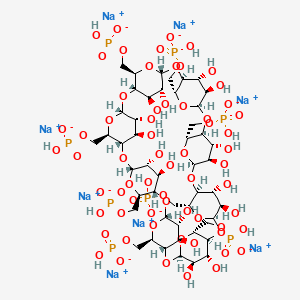

Gamma-cyclodextrin phosphate sodium salt (γ-CD-PNa) is a chemically modified cyclodextrin derivative where phosphate groups are introduced onto the hydroxyl residues of γ-cyclodextrin (γ-CD), with sodium as the counterion. γ-CD, a cyclic oligosaccharide composed of eight α-1,4-linked D-glucopyranose units, possesses a hydrophobic cavity and hydrophilic exterior, enabling host-guest complexation. Phosphorylation enhances its solubility in aqueous and polar solvents and introduces negative charges, broadening its utility in pharmaceutical formulations, chiral separations, and supramolecular chemistry .

Key applications include:

- Drug Delivery: Phosphate groups improve biocompatibility and enable covalent conjugation with therapeutic agents (e.g., betulinic acid) for targeted delivery .

- Analytical Chemistry: Used as a chiral selector in capillary electrophoresis (CE) for resolving enantiomers of organophosphates and other compounds .

- Supramolecular Complexation: Forms stable complexes with nucleotides (e.g., ATP) via phosphate-oxyanion interactions .

Structure

2D Structure

Properties

IUPAC Name |

octasodium;[(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36S,38R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R,50R,51R,52R,53R,54R,55R,56R)-41,42,43,44,45,46,47,48,49,50,51,52,53,54,55,56-hexadecahydroxy-10,15,20,25,30,35,40-heptakis[[hydroxy(oxido)phosphoryl]oxymethyl]-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontan-5-yl]methyl hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H88O64P8.8Na/c49-17-25(57)41-97-9(1-89-113(65,66)67)33(17)105-42-26(58)18(50)35(11(98-42)3-91-115(71,72)73)107-44-28(60)20(52)37(13(100-44)5-93-117(77,78)79)109-46-30(62)22(54)39(15(102-46)7-95-119(83,84)85)111-48-32(64)24(56)40(16(104-48)8-96-120(86,87)88)112-47-31(63)23(55)38(14(103-47)6-94-118(80,81)82)110-45-29(61)21(53)36(12(101-45)4-92-116(74,75)76)108-43-27(59)19(51)34(106-41)10(99-43)2-90-114(68,69)70;;;;;;;;/h9-64H,1-8H2,(H2,65,66,67)(H2,68,69,70)(H2,71,72,73)(H2,74,75,76)(H2,77,78,79)(H2,80,81,82)(H2,83,84,85)(H2,86,87,88);;;;;;;;/q;8*+1/p-8/t9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-;;;;;;;;/m1......../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAHSUJOFJLTTTK-KDMCOMQESA-F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(O2)C(C9O)O)COP(=O)(O)[O-])COP(=O)(O)[O-])COP(=O)(O)[O-])COP(=O)(O)[O-])COP(=O)(O)[O-])COP(=O)(O)[O-])COP(=O)(O)[O-])O)O)OP(=O)(O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@@H]([C@@H]([C@H]8O)O)O[C@@H]9[C@H](O[C@H](O2)[C@@H]([C@H]9O)O)COP(=O)(O)[O-])COP(=O)(O)[O-])COP(=O)(O)[O-])COP(=O)(O)[O-])COP(=O)(O)[O-])COP(=O)(O)[O-])COP(=O)(O)[O-])O)O)OP(=O)(O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H80Na8O64P8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20746892 | |

| Record name | PUBCHEM_71312637 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20746892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

2112.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

199684-62-3 | |

| Record name | PUBCHEM_71312637 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20746892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Phosphorylation Method

- Reagents : Gamma-cyclodextrin, phosphorus oxychloride or phosphorus pentoxide, amide solvents (e.g., dimethylformamide or dimethylacetamide).

- Procedure : Gamma-cyclodextrin is dissolved in the amide solvent, and the phosphorylating agent is added slowly under controlled temperature (often 0–50°C) to avoid degradation.

- Reaction Conditions : The reaction is typically carried out under inert atmosphere (nitrogen or argon) to prevent moisture interference.

- Work-up : After completion, the mixture is neutralized with sodium hydroxide or sodium carbonate to convert phosphate groups into their sodium salt form.

- Purification : The product is purified by precipitation, dialysis, or chromatography to remove unreacted reagents and byproducts.

This method allows control over the degree of substitution by adjusting molar ratios and reaction time, yielding gamma-cyclodextrin phosphate sodium salts with tailored properties.

Phosphoric Acid-Based Synthesis

- Reagents : Gamma-cyclodextrin, phosphoric acid, sodium base (e.g., sodium hydroxide).

- Procedure : Gamma-cyclodextrin is reacted with phosphoric acid under mild heating, followed by neutralization with sodium base to form the sodium salt.

- Control Parameters : The degree of phosphorylation is controlled by the molar ratio of phosphoric acid to gamma-cyclodextrin and reaction time.

- Advantages : This method is simpler and avoids the use of more hazardous phosphorylating agents.

- Characterization : The product is analyzed by NMR, IR, and HPLC to confirm substitution and purity.

Reaction Parameters Affecting Synthesis

| Parameter | Effect on Product | Typical Range/Notes |

|---|---|---|

| Molar ratio (CD:phosphorylating agent) | Controls degree of substitution (DS) | Adjusted to achieve desired DS (e.g., 1:4 to 1:10) |

| Temperature | Influences reaction rate and side reactions | 0–50°C for direct phosphorylation; mild heating (~50–80°C) for phosphoric acid method |

| Solvent | Affects solubility and reaction efficiency | Amide solvents for direct phosphorylation; aqueous or mixed solvents for acid method |

| pH | Neutralization step critical for sodium salt formation | pH adjusted to neutral or slightly basic with NaOH |

| Reaction time | Determines extent of phosphorylation | Several hours to overnight depending on method |

| Atmosphere | Moisture exclusion prevents side reactions | Inert atmosphere (N2 or Ar) preferred |

Characterization Techniques Post-Synthesis

- Nuclear Magnetic Resonance (NMR) : Confirms phosphate group attachment sites and degree of substitution.

- Infrared Spectroscopy (IR) : Detects phosphate ester bonds (P=O stretching).

- High-Performance Liquid Chromatography (HPLC) : Assesses purity and identifies unreacted starting materials.

- Mass Spectrometry (MS) : Determines molecular weight and substitution pattern.

- Elemental Analysis : Quantifies phosphorus and sodium content to confirm substitution levels.

Summary Table of Preparation Methods

| Method | Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Direct Phosphorylation | POCl3 or P2O5, amide solvent | 0–50°C, inert atmosphere | High control over substitution | Use of hazardous reagents |

| Phosphoric Acid Method | Phosphoric acid, NaOH | Mild heating (~50–80°C) | Simpler, safer reagents | Lower degree of substitution control |

| Enzymatic Phosphorylation | Kinases (experimental) | Mild, aqueous conditions | Regioselective, mild conditions | Not yet industrially established |

Research Findings and Innovations

- Phosphorylation enhances water solubility and anionic character, improving pharmaceutical applications such as drug delivery and protein stabilization.

- Controlling the degree of substitution is critical for tuning solubility and complexation properties.

- Recent patents emphasize improved synthetic routes using dry gamma-cyclodextrin and inert atmospheres to enhance product purity and yield.

- Ongoing research explores environmentally friendly phosphorylation reagents and enzymatic methods to reduce hazardous waste and improve selectivity.

Chemical Reactions Analysis

Substitution Reactions

Phosphate groups enable nucleophilic substitution with organic halides or acylating agents:

Example:

-

Reaction with hexamethylene diisocyanate forms crosslinked polyurethanes for controlled drug release .

Metal Ion Complexation

Phosphate groups coordinate with divalent cations (e.g., Ca²⁺, Mg²⁺), forming stable complexes for biomedical applications :

| Metal Ion | Binding Affinity (log K) | Application |

|---|---|---|

| Ca²⁺ | 3.8–4.2 | Hydroxyapatite adsorption |

| Fe³⁺ | 4.5–5.0 | Catalytic frameworks |

| Y³⁺ | 5.2 | Metal-organic frameworks (MOFs) |

Mechanism :

-

Electrostatic interactions between phosphate anions and metal cations.

-

Hydrophobic cavities host guest molecules (e.g., ciprofloxacin) .

Oxidation and Reduction

γ-CDPS undergoes redox reactions, altering its functional groups:

| Reaction Type | Reagent | Outcome | Stability Post-Reaction |

|---|---|---|---|

| Oxidation | H₂O₂/KMnO₄ | Phosphate ester cleavage | Reduced solubility |

| Reduction | NaBH₄ | Partial dephosphorylation | Retains cyclodextrin backbone |

Environmental and Stability Factors

γ-CDPS reactivity is modulated by:

Scientific Research Applications

Pharmaceutical Applications

-

Drug Delivery Systems

- GCDP acts as an effective solubilizer for poorly soluble drugs. Studies have demonstrated that GCDP can enhance the solubility and bioavailability of various pharmaceutical compounds. For example, it has been shown to significantly increase the solubility of mebendazole, achieving concentrations of 7.8 mg/mL in a 10% GCDP solution .

- The inclusion complexes formed between GCDP and drug molecules can improve the stability and controlled release profiles of drugs, which is critical for therapeutic efficacy .

-

Chiral Separation

- GCDP has been utilized in capillary electrophoresis to separate enantiomers of chiral drugs effectively. It provided lower detection limits and better repeatability compared to other cyclodextrin derivatives . This capability is particularly valuable in pharmaceutical analysis where enantiomeric purity is crucial.

- Therapeutic Effects

Food Science Applications

- Flavor Encapsulation

- Nutraceutical Delivery

Materials Science Applications

- Biodegradable Materials

- Metal-Organic Frameworks (MOFs)

Comparative Efficacy Table

| Application Area | Traditional Cyclodextrins | gamma-Cyclodextrin Phosphate Sodium Salt |

|---|---|---|

| Solubility Enhancement | Moderate | High |

| Chiral Separation | Limited | Enhanced |

| Flavor Encapsulation | Moderate | High |

| Biodegradability | Low | High |

Case Studies

- Case Study on Drug Solubilization

- Flavor Stability in Food Products

Mechanism of Action

The mechanism of action of gamma-cyclodextrin phosphate sodium salt involves the formation of inclusion complexes with guest molecules. The hydrophobic cavity of the gamma-cyclodextrin molecule encapsulates the hydrophobic regions of the guest molecules, while the hydrophilic exterior interacts with the surrounding aqueous environment . This encapsulation enhances the solubility and stability of the guest molecules, making them more bioavailable and effective in their intended applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Gamma-cyclodextrin phosphate sodium salt is compared below with structurally or functionally related cyclodextrin derivatives.

Beta-Cyclodextrin Phosphate Sodium Salt

- Structural Differences : Beta-cyclodextrin (β-CD) has seven glucose units, resulting in a smaller cavity (6.0–6.5 Å vs. γ-CD’s 7.5–8.5 Å), limiting accommodation of larger guest molecules .

- Applications : β-CD phosphate sodium salt is used similarly in drug delivery but is less effective for macromolecular encapsulation.

- Performance : γ-CD-PNa’s larger cavity enables inclusion of bulky molecules like steroids or multi-ring aromatics, whereas β-CD-PNa is suited for smaller drugs (e.g., ibuprofen) .

Octakis(2,3-Diacetyl-6-Sulfo)-Gamma-Cyclodextrin Sodium Salt (ODAS-γ-CD)

- Modifications : Sulfonic and acetyl groups enhance solubility and chiral recognition.

- Charge : Highly anionic due to sulfonate groups.

- Applications: Superior enantioselectivity in CE for organophosphates with phosphorus stereogenic centers. γ-CD-PNa, with phosphate groups, may exhibit different selectivity patterns due to weaker ionic interactions .

Sulfated Gamma-Cyclodextrin (S-γ-CD)

- Modifications : Sulfate groups confer strong negative charge.

- Applications: Used in CE-mass spectrometry for cathinone separations. Unlike γ-CD-PNa, S-γ-CD requires phosphate buffer (pH 2.5) for optimal performance, limiting compatibility with some analytes .

3A-Amino-3A-Deoxy-Gamma-Cyclodextrin (3-NH₂-γ-CyD)

- Modifications: Amino groups introduce positive charge at neutral pH.

- Applications : Binds ATP via phosphate-oxyanion interactions, forming supramolecular sensors. γ-CD-PNa, being anionic, is更适合 for interactions with cationic guests .

Hydroxypropyl-Gamma-Cyclodextrin (HPGCD)

- Modifications : Hydroxypropyl groups improve solubility and reduce nephrotoxicity.

- Applications : Widely used in FDA-approved drugs (e.g., sugammadex). γ-CD-PNa’s phosphate groups offer reactive sites for covalent drug conjugation, a feature absent in HPGCD .

Methyl-Beta-Cyclodextrin

- Modifications : Methylation increases hydrophobicity.

- Applications : Disrupts lipid rafts but lacks the charged surface of γ-CD-PNa, making it unsuitable for ionic guest interactions .

Data Table: Comparative Analysis of this compound and Analogues

Key Research Findings

Extractive Bioconversion Efficiency : γ-CD-PNa production via liquid biphasic systems (LBS) achieves 0.87 mg/mL yield in a single step, outperforming conventional methods .

ATP Binding Specificity: γ-CD-PNa analogues require at least two phosphate units for stable complexation, unlike monophosphate-binding CDs .

Drug Delivery : γ-CD-PNa derivatives enhance the bioavailability of hydrophobic drugs like betulinic acid, reducing tumor growth in preclinical models .

Biological Activity

Gamma-Cyclodextrin phosphate sodium salt (γ-CDP) is a modified form of gamma-cyclodextrin, which is a cyclic oligosaccharide composed of eight glucose units. This compound has garnered attention in various fields, particularly in pharmaceuticals and biomedical applications, due to its unique properties that enhance solubility, stability, and bioavailability of bioactive compounds. This article provides a comprehensive overview of the biological activity of γ-CDP, including its mechanisms of action, applications, and relevant case studies.

Structure and Modification

Gamma-cyclodextrin has a larger cavity size compared to its α- and β-counterparts, allowing it to encapsulate larger molecules. The introduction of phosphate groups enhances its solubility in aqueous environments and increases its interaction with divalent cations like calcium, making it suitable for various biomedical applications .

Table 1: Comparison of Cyclodextrins

| Type | Number of Glucose Units | Cavity Size (Å) | Solubility in Water |

|---|---|---|---|

| Alpha-Cyclodextrin (α-CD) | 6 | 4.7 | Low |

| Beta-Cyclodextrin (β-CD) | 7 | 6.0 | Moderate |

| Gamma-Cyclodextrin (γ-CD) | 8 | 8.0 | High |

- Inclusion Complex Formation : γ-CDP can form inclusion complexes with various drugs, enhancing their solubility and stability. This is particularly beneficial for hydrophobic drugs that have poor bioavailability.

- Anti-inflammatory Effects : Research indicates that γ-CDP exhibits anti-inflammatory properties by modulating the immune response and reducing oxidative stress .

- Antibacterial Activity : Studies have shown that γ-CDP can enhance the antibacterial efficacy of certain antibiotics by forming complexes that protect the active ingredients from degradation .

Case Studies

- Anti-inflammatory Activity : A study assessed the anti-inflammatory effects of γ-CDP in combination with fenofibric acid (FFA). The results demonstrated that the inclusion complex significantly improved the solubility and anti-inflammatory activity of FFA compared to its standalone form. The mechanism involved the prevention of protein denaturation, a precursor to inflammatory processes .

- Antibacterial Efficacy : Research involving the inclusion of ampicillin into β- and γ-CDs showed enhanced interaction with bacterial lectins, leading to improved antibacterial activity. The complexes demonstrated a significant reduction in the degradation rate of amoxicillin under acidic conditions, effectively increasing its stability .

- Biomedical Applications : γ-CDP has been explored for use in drug delivery systems due to its ability to form stable complexes with various therapeutic agents while maintaining biocompatibility .

Pharmaceutical Formulations

- Drug Delivery Systems : γ-CDP is utilized in formulations aimed at improving the delivery and efficacy of poorly soluble drugs.

- Antioxidant Properties : Its ability to scavenge free radicals makes it a candidate for formulations targeting oxidative stress-related diseases.

Tissue Engineering

The affinity of γ-CDP for calcium ions allows it to be incorporated into biomaterials used for tissue engineering applications, facilitating the delivery of lipophilic bioactive molecules while promoting cellular interactions .

Q & A

Q. What are the standard methods for synthesizing gamma-cyclodextrin phosphate sodium salt, and how can enzymatic pretreatment optimize yield?

this compound is typically synthesized via phosphorylation of gamma-cyclodextrin (γ-CD) using phosphate donors like sodium trimetaphosphate, followed by ion exchange to isolate the sodium salt. Enzymatic pretreatment of starch using cyclodextrin glycosyltransferase (CGTase) under swelling conditions can enhance γ-CD production, which is a precursor for phosphorylation. For instance, enzyme pretreatment at high starch concentrations (e.g., 30% w/v) with thermostable CGTase improves γ-CD yield by promoting substrate accessibility and reducing retrogradation . Post-synthesis, purity is validated via ion chromatography to confirm phosphate substitution and sodium counterion presence.

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : ¹H and ³¹P NMR verify phosphorylation sites and substitution degree (DS). For example, ¹H NMR can detect shifts in γ-CD proton signals upon phosphate group incorporation .

- Capillary Electrophoresis (CE) : Used to assess enantioselective binding capabilities, as demonstrated with sodium octakis(2,3-diacetyl-6-sulfo)-γ-CD for separating organophosphate enantiomers .

- Mass Spectrometry (MS) : High-resolution MS (e.g., MALDI-TOF) confirms molecular weight and DS, critical for batch consistency .

- X-ray Diffraction (XRD) : Determines crystallinity changes post-phosphorylation, which impacts solubility and drug-complexation efficiency .

Advanced Research Questions

Q. How does the degree of substitution (DS) in this compound influence its inclusion complexation efficiency with hydrophobic drugs?

Higher DS (e.g., DS 2–6) increases hydrophilicity and ionic interactions, enhancing solubility but potentially reducing cavity accessibility. For hydrophobic drugs like dexamethasone, moderate DS (2–4) balances solubility and cavity occupancy. Competitive displacement assays using ¹H NMR can quantify complex stability; for example, benzalkonium chloride displaces dexamethasone sodium phosphate from γ-CD phosphate complexes at DS >4 due to steric hindrance . Molecular dynamics simulations further predict optimal DS by modeling guest molecule orientation within the cavity .

Q. What experimental approaches resolve contradictions in stability data for this compound inclusion complexes under physiological conditions?

Discrepancies in stability studies often arise from pH, ionic strength, or competing ligands. Methodological solutions include:

- Isothermal Titration Calorimetry (ITC) : Quantifies binding constants (Kₐ) under simulated physiological conditions (e.g., pH 7.4, 150 mM NaCl) to account for ionic interference .

- NMR Competitive Binding Assays : Directly observe guest displacement by common ophthalmic preservatives (e.g., polymyxin B), revealing DS-dependent stability thresholds .

- Accelerated Stability Testing : Conducted at 40°C/75% RH over 12 weeks to identify degradation pathways (e.g., phosphate hydrolysis) using HPLC-MS .

Q. How can researchers optimize the formulation of this compound for ocular drug delivery?

Key strategies include:

- Mucoadhesive Polymer Blending : Combining γ-CD phosphate sodium salt with polymers like hydroxypropyl methylcellulose (HPMC) enhances corneal retention. For example, 2% HPMC increases dexamethasone bioavailability by 40% in rabbit models .

- Tear Fluid Kinetics : Gamma-CD phosphate nanoparticles (200–300 nm) show prolonged residence time in tear fluid, measured via fluorescence correlation spectroscopy .

- Osmolarity Adjustment : Isotonic formulations (290–310 mOsm/kg) reduce irritation, validated by lactate dehydrogenase (LDH) release assays in human corneal epithelial cells .

Methodological Considerations

- Data Contradiction Analysis : When conflicting solubility or stability data arise, cross-validate using orthogonal techniques (e.g., ITC + NMR) and control for batch-to-batch DS variability .

- Experimental Design : For in vivo studies, use γ-CD phosphate sodium salt with DS 3–4 and particle size <500 nm to balance bioavailability and safety .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.